molecular formula C40H38N6O3S3 B11091094 2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

Cat. No.: B11091094
M. Wt: 747.0 g/mol
InChI Key: NAHAGLKTJUJAHA-UHFFFAOYSA-N
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Description

  • This compound is also known by its chemical name: 5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one .
  • Its molecular formula is C9H12O5 , and its molecular weight is 200.19 g/mol .
  • The compound has a melting point of 65-70°C and should be stored at -20°C .
  • It is represented by the CAS number 532424-75-2 .
  • The compound’s structure includes a 1,3-dioxane ring with an allyloxycarbonyl group attached.
  • Preparation Methods

    • Synthetic Routes : The synthesis of this compound involves several steps. One common method is the reaction of an appropriate precursor with allyl chloroformate or allyl bromide.
    • Reaction Conditions : The reaction typically occurs under mild conditions, often in an organic solvent such as dichloromethane or acetonitrile.
    • Industrial Production : While industrial-scale production methods may vary, the compound can be synthesized using batch or continuous processes.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including substitution , esterification , and hydrolysis .
    • Common Reagents and Conditions :
      • For esterification: Allyl chloroformate or allyl bromide, base (e.g., triethylamine).
      • For hydrolysis: Acidic or basic conditions.
    • Major Products :
      • Esterification yields the target compound.
      • Hydrolysis produces the corresponding carboxylic acid.
  • Scientific Research Applications

    • Chemistry : The compound serves as a building block for the synthesis of more complex molecules.
    • Biology : Researchers use it to modify biomolecules or study biological processes.
    • Medicine : Its derivatives may have pharmaceutical applications.
    • Industry : It finds use in polymer chemistry and materials science.
  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific derivatives.
    • It may interact with cellular targets, affecting metabolic pathways or signaling cascades.
  • Comparison with Similar Compounds

    Remember, this compound’s applications and properties can vary based on its derivatives and modifications

    Properties

    Molecular Formula

    C40H38N6O3S3

    Molecular Weight

    747.0 g/mol

    IUPAC Name

    2-[[5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide

    InChI

    InChI=1S/C40H38N6O3S3/c47-37(41-30-17-20-33-35(23-30)52-40(42-33)51-26-38(48)45-22-21-29-11-7-8-14-34(29)45)25-50-39-44-43-36(46(39)31-12-5-2-6-13-31)24-49-32-18-15-28(16-19-32)27-9-3-1-4-10-27/h2,5-8,11-20,23,27H,1,3-4,9-10,21-22,24-26H2,(H,41,47)

    InChI Key

    NAHAGLKTJUJAHA-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC(CC1)C2=CC=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)NC5=CC6=C(C=C5)N=C(S6)SCC(=O)N7CCC8=CC=CC=C87

    Origin of Product

    United States

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